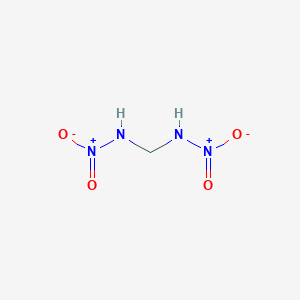
N-(nitramidomethyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(nitramidomethyl)nitramide” refers to a specific natural product derived from microbial sourcesThis compound compounds are typically isolated from marine or terrestrial microorganisms and have been the subject of extensive research due to their unique chemical structures and bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(nitramidomethyl)nitramide compounds often involves the extraction and purification of natural products from microbial cultures. The process begins with the cultivation of microorganisms in suitable media, followed by the extraction of bioactive compounds using solvents such as methanol, acetone, or water. The crude extracts are then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to isolate and identify the this compound compounds .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale fermentation processes. Microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the desired compounds. The fermentation broth is then processed to extract and purify the this compound compounds using similar chromatographic techniques as in laboratory-scale preparations .
Chemical Reactions Analysis
Types of Reactions: N-(nitramidomethyl)nitramide compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the compounds to enhance their bioactivity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound compounds include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
N-(nitramidomethyl)nitramide compounds have a wide range of scientific research applications due to their bioactive properties. In chemistry, they are used as lead compounds for the development of new drugs and as tools for studying chemical reactions and mechanisms. In biology, this compound compounds are investigated for their antimicrobial, anticancer, and anti-inflammatory activities. In medicine, they hold potential as therapeutic agents for treating various diseases, including infectious diseases and cancer. Additionally, this compound compounds are used in the industry for developing new materials and biotechnological applications .
Mechanism of Action
The mechanism of action of N-(nitramidomethyl)nitramide compounds involves their interaction with specific molecular targets and pathways within cells. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some this compound compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Others exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
N-(nitramidomethyl)nitramide compounds are unique due to their diverse chemical structures and broad spectrum of bioactivities. Similar compounds include other natural products derived from microbial sources, such as polyketides, nonribosomal peptides, and alkaloids. While these compounds share some bioactive properties with this compound compounds, the latter are distinguished by their specific molecular targets and mechanisms of action. The uniqueness of this compound compounds lies in their ability to interact with multiple biological pathways, making them versatile tools for scientific research and potential therapeutic agents .
Properties
CAS No. |
14168-44-6 |
|---|---|
Molecular Formula |
CH4N4O4 |
Molecular Weight |
136.07 g/mol |
IUPAC Name |
N-(nitramidomethyl)nitramide |
InChI |
InChI=1S/CH4N4O4/c6-4(7)2-1-3-5(8)9/h2-3H,1H2 |
InChI Key |
HSMJRIUFXFAZSY-UHFFFAOYSA-N |
SMILES |
C(N[N+](=O)[O-])N[N+](=O)[O-] |
Canonical SMILES |
C(N[N+](=O)[O-])N[N+](=O)[O-] |
Key on ui other cas no. |
14168-44-6 |
Synonyms |
methylenedinitramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















